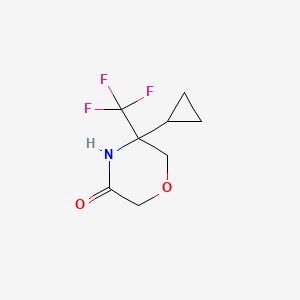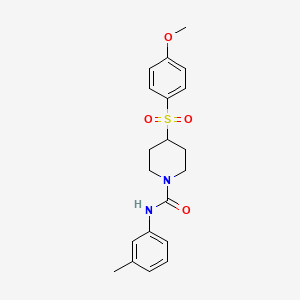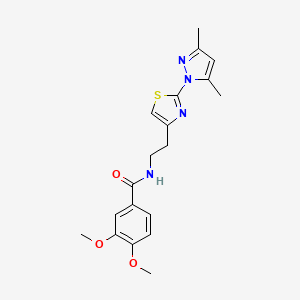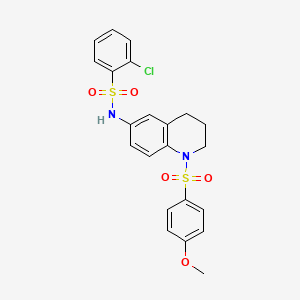![molecular formula C12H9BO2 B2418930 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol CAS No. 19014-28-9](/img/structure/B2418930.png)
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol: is a chemical compound with the molecular formula C12H9BO2 It is known for its unique structure, which includes a boron atom integrated into a dibenzofuran framework
Wissenschaftliche Forschungsanwendungen
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and washing with plenty of soap and water if it comes into contact with the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol typically involves the reaction of dibenzofuran with boron-containing reagents. One common method includes the use of boronic acids or boron trifluoride as starting materials. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature is usually maintained at a moderate level, around 80-100°C, to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form boron-oxygen bonds is a key feature.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: Lacks the boron atom but has a similar structural framework.
Phenoxaborin: Contains a boron atom but differs in the arrangement of the aromatic rings.
Boronic Acids: Share the boron-oxygen bond but have different structural features.
Uniqueness: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is unique due to its combination of a dibenzofuran framework with a boron atom, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions and applications that are not possible with similar compounds lacking either the boron atom or the specific structural arrangement.
Eigenschaften
IUPAC Name |
10-hydroxybenzo[b][1,4]benzoxaborinine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFPDIBAOEMHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2OC3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2418856.png)

![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)

![1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2418864.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

